4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including “4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide”, is usually performed through direct condensation of benzoic acids and amines . This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Anticancer Activity
A series of compounds related to 4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activity. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The anticancer efficacy of these derivatives is compared to etoposide, a reference drug, indicating some derivatives exhibit higher anticancer activities (Ravinaik et al., 2021). Another study focused on the synthesis and anticancer evaluation of 1,3,4-oxadiazole derivatives, demonstrating significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Anti-inflammatory Activity
Research into novel benzophenone appended oxadiazole derivatives has revealed their potential in ameliorating inflammatory paw edema by exhibiting cyclooxygenase-2 antagonist activity. These findings suggest the compounds' effectiveness against inflammatory mediated anti-angiogenic disorders, indicating their potential as new drugs for anti-inflammatory applications (Puttaswamy et al., 2018).
Antimicrobial Activity
Additionally, some derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating efficacy against various microbial strains. This highlights their potential as antimicrobial agents, providing a foundation for further investigation into their use in treating microbial infections (Naganagowda & Petsom, 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is essential for blood clotting.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target protein .
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles
Result of Action
If it does indeed target coagulation factor x, it could potentially influence blood clotting processes .
Properties
IUPAC Name |
4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-16-11-10-15(28-16)19-23-24-20(27-19)22-18(26)14-8-6-13(7-9-14)17(25)12-4-2-1-3-5-12/h1-11H,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIPKBHSRJNNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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